3-(5-Methylfuran-2-yl)-1lambda6-thiomorpholine-1,1-dione
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Overview
Description
3-(5-Methylfuran-2-yl)-1lambda6-thiomorpholine-1,1-dione is a useful research compound. Its molecular formula is C9H13NO3S and its molecular weight is 215.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3-(5-Methylfuran-2-yl)-1lambda6-thiomorpholine-1,1-dione is Acyl-CoA synthetase 4 (ACSL4) . ACSL4 is an isoenzyme of the fatty acid ligase-coenzyme-A family involved in arachidonic acid metabolism and steroidogenesis . It plays a significant role in the development of tumor aggressiveness in breast and prostate tumors through the regulation of various signal transduction pathways .
Mode of Action
The compound interacts with its target, ACSL4, by inhibiting its activity . This inhibition blocks the transformation of arachidonic acid into arachidonoyl-CoA, a crucial step in the metabolism of arachidonic acid . The compound’s interaction with ACSL4 also blocks cell proliferation and tumor growth in both breast and prostate cellular and animal models .
Biochemical Pathways
The compound affects the arachidonic acid metabolism pathway by inhibiting ACSL4 . This inhibition disrupts the transformation of arachidonic acid into arachidonoyl-CoA, affecting the downstream effects of this pathway, including the regulation of various signal transduction pathways involved in tumor aggressiveness .
Result of Action
The compound’s action results in the inhibition of cell proliferation and tumor growth in both breast and prostate cellular and animal models . It also sensitizes tumor cells to chemotherapeutic and hormonal treatment . Moreover, it inhibits de novo steroid synthesis in testis and adrenal cells, in a mouse model, and in prostate tumor cells .
Properties
IUPAC Name |
3-(5-methylfuran-2-yl)-1,4-thiazinane 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-7-2-3-9(13-7)8-6-14(11,12)5-4-10-8/h2-3,8,10H,4-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJZURMMYILMLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CS(=O)(=O)CCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.